1-(prop-2-yn-1-yl)-1H-indole
Overview
Description
1-(prop-2-yn-1-yl)-1H-indole is a compound that belongs to the class of indoles, which are heterocyclic structures containing a benzene ring fused to a pyrrole ring. Indoles and their derivatives are of significant interest due to their presence in many natural products and pharmaceuticals. They are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. One such method involves gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols, which efficiently produces 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols . Another approach utilizes prop-2-ynylsulfonium salts in a sequential [1 + 4]- and [2 + 3]-annulation process to access hexahydropyrrolo[3,2-b]indoles . Additionally, a metal-free synthesis method using N-iodosuccinimide-mediated cyclization of 1-(2'-anilinyl)prop-2-yn-1-ols in water has been reported, which is operationally straightforward and environmentally friendly .
Molecular Structure Analysis
The molecular structure of indole derivatives can vary significantly. For instance, the title compound in one study, 2-Methyl-3-{2-nitro-1-[2-(prop-2-yn-1-yloxy)phenyl]ethyl}-1H-indole, exhibits a planar indole unit and a dihedral angle of 78.09° with the propyne-substituted phenyl ring . This structural information is crucial for understanding the physical properties and reactivity of the compound.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. The gold-catalyzed cycloisomerization mentioned earlier is suggested to involve activation of the alkyne moiety by the gold(I) catalyst, followed by intramolecular addition and iododeauration to yield the final products . The phosphinoylation/cyclization/isomerization process is another example where a silver-mediated oxidative phosphinoylation of N-propargyl-substituted indoles leads to the formation of 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the planarity of the indole unit and the dihedral angle with substituents affect the molecule's crystal packing and intermolecular interactions . Hydrogen bonding and π-π interactions also play a role in the solid-state structure of these compounds, as seen in the crystal structure of (2S*)-2-Ammonio-3-(1H-indol-3-yl)propionate pyridine-2,4-dicarboxylic acid ethanol solvate . These properties are essential for the design and development of indole-based pharmaceuticals.
Scientific Research Applications
Synthesis of 1-Aminocarbazoles
- Indole derivatives, including 1-(prop-2-yn-1-yl)-1H-indole, are used in synthesizing 1-aminocarbazoles, crucial in medicinal chemistry. A study by Facoetti et al. (2011) demonstrates a novel one-pot reaction for this purpose, starting from 2-acetyl-1H-indole and utilizing prop-2-yn-1-ols in the process (Facoetti et al., 2011).
Cholinesterase and Monoamine Oxidase Dual Inhibitor
- Research by Bautista-Aguilera et al. (2014) identifies indole derivatives as potential cholinesterase and monoamine oxidase dual inhibitors, potentially useful for treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).
Gold-Catalyzed Cycloisomerizations
- Kothandaraman et al. (2011) present a method for preparing 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols using gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols. This process highlights the versatility of indole compounds in organic synthesis (Kothandaraman et al., 2011).
Anti-Inflammatory Agents
- A study by Rehman et al. (2022) focuses on the synthesis of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, evaluated for anti-inflammatory activity, indicating the therapeutic potential of indole derivatives in inflammation treatment (Rehman et al., 2022).
Synthesis of Thiazolo[3,2-a]indoles
- Majumdar and Nath (2011) describe the synthesis of 3-benzylthiazolo[3,2-a]indoles using 2-(prop-2-ynylthio)-1H-indoles, showcasing the utility of indole derivatives in creating complex molecular structures (Majumdar & Nath, 2011).
Metal-Free Synthesis of 1H-Indole-2-Carbaldehydes
- Another study by Kothandaraman et al. (2013) presents a metal-free method for preparing 1H-indole-2-carbaldehydes, demonstrating the eco-friendly and efficient use of indole compounds in organic synthesis (Kothandaraman & Chan, 2013).
Future Directions
The future directions for research on “1-(prop-2-yn-1-yl)-1H-indole” could potentially include further exploration of its synthesis, reactivity, and potential applications. Given the wide range of biological activities exhibited by indole derivatives, it could be of interest in fields such as medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 1-(prop-2-yn-1-yl)-1H-indole are bacterial proteins, specifically those found in Escherichia coli and Staphylococcus aureus . These proteins play a crucial role in bacterial growth and survival, making them ideal targets for antibacterial agents.
Mode of Action
1-(prop-2-yn-1-yl)-1H-indole interacts with its targets through a process known as molecular docking . This involves the compound binding to its target proteins, leading to changes in their function. The binding affinities for the proteins of Staphylococcus aureus and Escherichia coli are -10.44 kJ/mol and -8.4 kJ/mol, respectively .
Biochemical Pathways
The compound affects the biochemical pathways associated with bacterial protein function . By binding to these proteins, 1-(prop-2-yn-1-yl)-1H-indole disrupts their normal function, leading to downstream effects such as inhibited bacterial growth .
Pharmacokinetics
It also adheres to Lipinski’s rule of five and complies with Veber and Ghose standards, suggesting good bioavailability .
Result of Action
The molecular and cellular effects of 1-(prop-2-yn-1-yl)-1H-indole’s action include notable enhancement in antibacterial activity against both E. coli and S. aureus . This is achieved through the disruption of protein function, leading to inhibited bacterial growth .
properties
IUPAC Name |
1-prop-2-ynylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h1,3-7,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQSGKCJBGEXMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(prop-2-yn-1-yl)-1H-indole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the structure of 1-(prop-2-yn-1-yl)-1H-indole and how does this relate to its synthetic utility?
A1: 1-(prop-2-yn-1-yl)-1H-indole, also known as Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate, features a propargyl group attached to the nitrogen atom of the indole ring. This structural feature is particularly important because it allows this compound to act as a versatile building block in Sonogashira cross-coupling reactions []. The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds, specifically by coupling a terminal alkyne with an aryl or vinyl halide. The presence of the propargyl group in 1-(prop-2-yn-1-yl)-1H-indole provides the terminal alkyne necessary for this reaction to occur. This makes it a valuable precursor for synthesizing more complex molecules with potential applications in various fields.
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